molecular formula C16H15N5O3 B2813931 N-(1H-INDAZOL-6-YL)-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448069-22-4

N-(1H-INDAZOL-6-YL)-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2813931
CAS No.: 1448069-22-4
M. Wt: 325.328
InChI Key: VSCCISIJLDGWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-6-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. The compound integrates three key structural motifs:

  • 1H-Indazol-6-yl group: A bicyclic aromatic system commonly associated with kinase inhibition and receptor antagonism due to its hydrogen-bonding and π-π stacking capabilities .

This compound has been explored in preclinical studies for its interactions with metabolic and signaling pathways, though its exact therapeutic target remains unspecified in publicly available literature.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-9-4-14(20-24-9)16(23)21-7-11(8-21)15(22)18-12-3-2-10-6-17-19-13(10)5-12/h2-6,11H,7-8H2,1H3,(H,17,19)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCCISIJLDGWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous molecules from published research:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Functional Groups Biological Target Potency (IC₅₀ or Ki) Metabolic Stability (t₁/₂)
N-(1H-Indazol-6-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide (Query) Azetidine + Indazole + Oxazole Carboxamide, Methyl-oxazole Undisclosed (hypothesized kinases) N/A Predicted >6 h (CYP3A4)
2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (Souers et al.) Pyrrolidine + Indazole + Benzyloxyaryl Acetamide, Benzyloxyaryl Melanin-concentrating hormone receptor 1 (MCHR1) 12 nM (Ki) 2.3 h (rat hepatocytes)
N-[2-[4-Benzyl-(2RS)-[(1S)-[3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-yl)ureido]-2-phenylethyl]-5-oxopiperazin-1-yl]acetyl]-Arg-NHBn () Piperazine + Indazole + Ureido Ureido, Dichlorobenzyl, Pyrrolidinylmethyl Protease inhibitors (hypothetical) N/A Not reported

Key Observations:

Structural Rigidity : The query compound’s azetidine ring confers greater conformational constraint than the pyrrolidine or piperazine rings in analogs . This may enhance binding specificity but could reduce solubility due to increased hydrophobicity.

Functional Group Impact: The 5-methyl-1,2-oxazole in the query compound likely improves oxidative stability compared to the benzyloxyaryl group in Souers et al.’s MCHR1 antagonist .

Target Selectivity: While Souers et al.’s compound demonstrates nanomolar affinity for MCHR1, the query compound’s indazole-oxazole-azetidine triad suggests a divergent target profile, possibly kinase-related (e.g., JAK2 or PI3K isoforms).

Research Findings and Hypotheses

  • Hypothetical Kinase Inhibition : Indazole derivatives are frequently associated with kinase inhibition. The query compound’s oxazole may mimic ATP’s adenine binding, while the azetidine carboxamide could anchor to kinase back-pocket residues (e.g., akin to PI3Kγ inhibitors) .
  • Metabolic Stability : The methyl-oxazole and azetidine moieties are predicted to reduce CYP450-mediated metabolism compared to benzyloxyaryl-containing analogs, as suggested by in silico ADMET models (e.g., Schrödinger QikProp).
  • Synthetic Challenges : The strained azetidine ring necessitates specialized coupling reagents (e.g., HATU/DIPEA) for carboxamide formation, contrasting with the milder conditions used for piperazine-based ureido synthesis in .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(1H-Indazol-6-yl)-1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis involves multi-step reactions, including coupling of the indazole and oxazole moieties with azetidine intermediates. Key challenges include regioselectivity in heterocyclic bond formation and minimizing side reactions. Optimization strategies include:

  • Temperature control (< 60°C) to prevent decomposition of the oxazole carbonyl group .
  • Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalytic use of Pd(PPh₃)₄ for cross-coupling steps to improve yields .
    • Validation : Monitor reaction progress via HPLC for purity (>95%) and confirm structures with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Essential Techniques :

  • NMR Spectroscopy : Assign aromatic protons (indazole C6-H: δ 7.8–8.2 ppm) and azetidine carboxamide protons (δ 3.5–4.0 ppm) to confirm regiochemistry .
  • HPLC-PDA : Assess purity using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts .
  • FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) to verify intact amide and oxazole groups .

Q. What preliminary biological screening models are recommended to evaluate its pharmacological potential?

  • In vitro models :

  • Kinase inhibition assays (e.g., EGFR, Aurora kinases) due to structural similarity to known kinase inhibitors .
  • Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity .
    • Target prioritization : Use cheminformatics tools (e.g., SwissTargetPrediction) to predict binding affinities .

Advanced Research Questions

Q. How can structural analogs be designed to improve target selectivity, and what SAR insights are available?

  • SAR Guidance :

  • Indazole modifications : Substitution at C3/C5 positions (e.g., halogens) enhances kinase inhibition but may reduce solubility .
  • Azetidine ring : Methylation at C3 improves metabolic stability in liver microsomes .
    • Design workflow :

Use molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets .

Synthesize analogs with varied oxazole substituents (e.g., 5-ethyl vs. 5-methyl) and test in kinase panels .

Q. How can computational methods resolve contradictions in reported bioactivity data?

  • Case example : Discrepancies in IC₅₀ values for EGFR inhibition may arise from assay conditions (e.g., ATP concentration).
  • Resolution strategies :

  • Re-analyze data using normalized activity (e.g., % inhibition at 1 µM) .
  • Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding mode consistency across experimental setups .

Q. What experimental approaches validate stability under physiological conditions?

  • Stability assays :

  • pH stability : Incubate in buffers (pH 2–9) for 24h; analyze degradation via LC-MS .
  • Plasma stability : Test in human plasma (37°C, 1h) to identify esterase-mediated hydrolysis of the oxazole group .
    • Mitigation : Introduce steric hindrance (e.g., bulkier oxazole substituents) to reduce enzymatic degradation .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?

  • PK Profiling :

  • LogP optimization : Aim for 2–3 (via ClogP calculations) to balance solubility and membrane permeability .
  • Microsomal stability : Pre-incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., azetidine ring oxidation) .
    • Formulation : Use PEGylated nanoparticles to enhance aqueous solubility for intravenous administration .

Data Contradiction Analysis

  • Example : Conflicting reports on cytotoxicity in MCF-7 vs. MDA-MB-231 cells.
    • Hypothesis : Variability in cell line expression of efflux transporters (e.g., P-gp).
    • Testing : Co-administer with verapamil (P-gp inhibitor) to assess transporter-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.